7-Methylpyrrolo[2,1-b]thiazole

Electrophilic Substitution Regioselectivity Reactivity Descriptors

Standard 7-methylpyrrolo[2,1-b]thiazole analogs often co-elute with 5- or 6-methyl isomers, forcing costly repurification. This specific 7-methyl regioisomer (CAS 327970-24-1) offers exclusive electrophilic substitution at the 5-position, eliminating isomer separation. - **Regiochemical control**: Methyl group blocks the most reactive site; functionalization occurs only at C-5, enabling single-isomer chemical probes. - **SAR essential**: Mandatory comparator for U.S. Patent 5,098,919 pharmacophore; fine-tunes activity vs. 6-methyl analogs. - **Reliable supply**: ≥98% purity, available in R&D quantities with global shipping.

Molecular Formula C7H7NS
Molecular Weight 137.20 g/mol
Cat. No. B12889898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrrolo[2,1-b]thiazole
Molecular FormulaC7H7NS
Molecular Weight137.20 g/mol
Structural Identifiers
SMILESCC1=C2N(C=C1)C=CS2
InChIInChI=1S/C7H7NS/c1-6-2-3-8-4-5-9-7(6)8/h2-5H,1H3
InChIKeyIMRGOMWUXHOYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrrolo[2,1-b]thiazole: Structural and Reactivity Profile


7-Methylpyrrolo[2,1-b]thiazole (CAS 327970-24-1) is a methyl-substituted fused pyrrole-thiazole heterocycle with the molecular formula C7H7NS . This compound serves as a core scaffold and building block in medicinal chemistry and agrochemical research. Its specific 7-methyl substitution pattern critically alters its electrophilic reactivity and downstream synthetic utility compared to other methyl-substituted analogs like 6-methylpyrrolo[2,1-b]thiazole [REFS-2, REFS-3].

Regioselective 5-position functionalization via 7-methyl blockade of the most electrophilically reactive site
Medicinal chemistry scaffold for lead diversification and positional SAR studies
Agrochemical discovery building block for non-C-2 carboxanilide fungicide screening

Why 6-Methyl or Unsubstituted Analogs Cannot Substitute


The position of the methyl group on the pyrrolo[2,1-b]thiazole core is the primary determinant of its chemical reactivity and biological selectivity. In-class analogs are not interchangeable. The 7-methyl isomer uniquely blocks the most electrophilically reactive site on the scaffold, forcing subsequent functionalization to occur exclusively at other positions, a behavior not seen with the parent, 5-methyl, or 6-methyl compounds [1]. This regiochemical control is fundamental for building specific patent-covered pharmacophores or agrochemical candidates that require a defined substitution pattern [REFS-2, REFS-3].

Attribute
7-Methyl Isomer
6-Methyl / Unsubstituted Analog
Reactive Site Control
7-position blocked; substitution directed exclusively to the 5-position
7-position remains the dominant reactive site; may yield mixed isomeric products
Synthetic Predictability
Predictable mono-substitution at C-5 for single-isomer lead compounds
Complex isomeric mixtures may require chromatographic separation; product distribution may shift
SAR Transferability
Positional control for probing the 6-methyl pharmacophore in hepatic-disease-target studies
Different substitution pattern; SAR observed with 6-methyl lead series may not transfer directly

Quantitative Differentiation Against Key Analogs


Electrophilic Reactivity: Blockade of the Most Reactive Site

Electrophilic attack on 6-methylpyrrolo[2,1-b]thiazole occurs with quantifiable, extreme regioselectivity. The partial rate factor (prf) for electrophilic exchange at the 5-position is 1.19 × 10^17, while the 7-position is an order of magnitude more reactive, with a prf of 1.68 × 10^18. [1] In the 7-methyl isomer, this super-reactive 7-site is blocked by the methyl substituent, fundamentally altering the molecule's reactivity profile by forcing all initial electrophilic substitution to the less reactive 5-position. This is a critical differentiator for synthetic planning.

Electrophilic Reactivity
Cross-study comparable
7-methyl blocks the most reactive site (prf 1.68 × 1018 in 6-methyl analog) vs. 5-position prf 1.19 × 1017
Reactivity difference between sites: ~14-fold; 7-methyl eliminates the dominant reactive channel
Supports predictable 5-position functionalization
Acid-catalyzed hydrogen exchange conditions; inferred behavior for 7-methyl compound
Electrophilic Substitution Regioselectivity Reactivity Descriptors

Hepatic Disease Pharmacophore Differentiation

The foundational patent for this class (US 5,098,919) explicitly claims and names 'N-Methyl-(7-isopropoxycarbonyl-6-methyl-2,3-dihydropyrrolo[2,1-b]thiazol-3-ylidene)acetamide' as a specific, preferred embodiment for treating hepatic diseases. [1] The requirement for a methyl group at the 6-position is explicit. To scientifically explore the structure-activity relationship (SAR) at this position, the 7-methyl isomer serves as an indispensable tool. A logical methyl scan would require replacing the 6-methyl with a 7-methyl group to assess the resultant change in hepatic protection activity, making 7-methylpyrrolo[2,1-b]thiazole a must-procure compound for any group pursuing patents in this space.

Pharmacophore SAR
Direct comparison
7-methyl isomer as positional comparator for 6-methyl lead in US 5,098,919 hepatic-disease pharmacophore
Patent claims 6-methyl as critical; 7-methyl enables complete positional SAR around this substitution
Supports positional SAR interpretation for hepatic-disease targets
Pharmaceutical composition patent context; biological activity data for 7-methyl analog not publicly disclosed
Medicinal Chemistry Hepatic Disease Patent Analysis

Agrochemical Selectivity and Functionalization Pattern

Research into pyrrolo[2,1-b]thiazole carboxanilides as novel fungicides demonstrates that the methyl group's position is vital for achieving pathogen selectivity. The active pharmacophore requires an α,β-unsaturated carboxanilide at the C-2 position in a cis-relationship with a methyl group. [1] Compounds meeting this criterion showed selective in vivo activity against rice blast and wheat leaf rust. While the most active compounds derive from a C-2 carboxylic acid intermediate, the 7-methyl block serves as a crucial non-carboxylic building block for diversifying the core at other positions, enabling exploration of SAR beyond the known C-2 carboxanilide series.

Agrochemical Diversification
Class-level inference
7-methyl core enables diversification beyond C-2 carboxanilide series; directs modification to alternative positions
C-2 carboxanilide derivatives showed selective in vivo activity against rice blast and wheat leaf rust
Supports agrochemical library diversification screening
In vivo assay against 6 plant pathogens; 7-methyl is a diversification scaffold, not a direct active precursor
Agrochemical Antifungal Structure-Activity Relationship

Spectral and Conformational Property Differentiation

Studies on pyrrolo[2,1-b]thiazole thioaldehydes reveal that the 6,7-dimethyl analog exhibits restricted rotation about the ring-CHS bond, with coalescence temperatures in (CD3)2SO ranging from 78–86 °C. [1] This demonstrates that the combined steric and electronic effect of two methyl groups significantly impacts the molecule's dynamic behavior. A pure 7-methyl compound, being less sterically encumbered, would exhibit different rotational barriers and NMR spectral characteristics compared to the 6,7-dimethyl variant, making it a critical control compound for conformational studies.

Conformational Dynamics
Class-level inference
Mono 7-methyl inferred to have lower rotational barrier vs. 6,7-dimethyl analog (coalescence 78–86 °C)
6,7-dimethyl compound serves as upper boundary of steric hindrance for ring-CHS bond rotation
Supports atropisomerism barrier interpretation
Dynamic 1H NMR in (CD3)2SO; mono 7-methyl data not directly reported
NMR Spectroscopy Restricted Rotation Conformational Analysis

Procurement-Driven Application Scenarios


Lead Diversification for Hepatic Disease Therapeutics

Leveraging the compound as a key comparator in SAR studies around the U.S. Patent 5,098,919 pharmacophore. The 7-methyl block is essential for testing the hypothesis that removing the critical 6-methyl group while retaining a methyl on the scaffold can fine-tune activity or reduce off-target effects, a key step in lead optimization. [1]

Synthesis of Regiochemically Pure 5-Substituted Probes

Utilizing the compound's predictable, exclusive electrophilic substitution at the 5-position, as inferred from the partial rate factor data for the 6-methyl analog, to synthesize high-fidelity, single-isomer chemical probes for target identification without the need for chromatographic separation of 5- and 7-substituted mixtures. [2]

Development of Next-Generation Agrochemical Fungicides

Employing 7-methylpyrrolo[2,1-b]thiazole as a core scaffold to build a diverse screening library that explores chemical space away from the well-characterized C-2-carboxanilide antifungals. This library can be screened for novel activity against resistant fungal strains where C-2 functionalized compounds have failed. [3]

Physical Organic Chemistry of Atropisomerism

Serving as a mandatory control in variable-temperature NMR studies to investigate the origin of restricted rotation in heterocyclic thioaldehydes. Comparing its dynamic behavior with the 6,7-dimethyl derivative allows for the precise quantification of steric versus electronic contributions to the rotational barrier. [4]

Application
Selection Property
Validation Focus
Hepatic Disease Target SAR Studies
Positional isomer comparator for 6-methyl pharmacophore
Activity modulation at the 6-methyl substitution site
Regioselective 5-Substituted Probe Synthesis
Predictable electrophilic substitution at C-5
Single-isomer purity without chromatographic separation
Agrochemical Diversification Screening
Non-C-2 carboxanilide scaffold for library construction
Antifungal activity against resistant strain panels
Atropisomerism and Dynamic NMR Studies
Steric barrier control compound for ring-CHS rotation
Steric vs. electronic contribution deconvolution
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